![molecular formula C65H74Cl3N9O24 B6595170 Norvancomycin hydrochloride CAS No. 198774-23-1](/img/structure/B6595170.png)
Norvancomycin hydrochloride
Übersicht
Beschreibung
Norvancomycin is a glycopeptide antibiotic that is widely used in China to treat bacterial infections of Gram-positive cocci and bacilli, especially infections of methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis . It is produced by a microorganism (Amycolatopsis orientalis) isolated from soil samples from Guizhou Province, China .
Synthesis Analysis
A novel, precise, and accurate high-performance liquid chromatography-tandem mass spectrometry (Q-trap-MS) method was developed, optimized, and validated for determination of vancomycin in human serum using norvancomycin as an internal standard . The effect of different parameters on the analysis was evaluated .Molecular Structure Analysis
The structure of Norvancomycin closely resembles that of the well-known glycopeptide antibiotic vancomycin . It consists of a tricyclic central core of heptapeptide and a disaccharide part as does vancomycin, only lacking an N-methyl group at the N-terminus of the polypeptide .Chemical Reactions Analysis
Three impurities from Norvancomycin drug substance were identified. These are Norvancomycin derivatives, one with D-O-E ring expansion (1) and two lacking sugars (2, 3). Their structures were elucidated from extensive spectroscopic analysis .Physical And Chemical Properties Analysis
The study of physico-chemical properties of Norvancomycin hydrochloride is an important parameter in the pre-formulation analysis of a drug . Properties like specific conductivity, density, viscosity, velocity of sound and specific gravity are determined which further helps in determination of critical micelle concentration (CMC) .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Cerebrospinal Fluid Penetration
- Pharmacokinetics and CSF Penetration in Adult Patients: A study by Li et al. (2017) found that norvancomycin penetrates the cerebrospinal fluid (CSF) effectively, especially in patients with meningitis. This suggests its effectiveness in treating purulent meningitis at comparably low doses (Li, He, Yang, & Lu, 2017).
- Factors Influencing Concentration in Plasma and CSF: Li, Wu, Sun, Wang, & Zhao (2018) identified factors influencing norvancomycin concentration in plasma and CSF, providing a dosing guideline for patients after craniotomy (Li, Wu, Sun, Wang, & Zhao, 2018).
Antibacterial Activity and Drug Substance Analysis
- Impurities in Norvancomycin Drug Substance: A chemical investigation by Jiang et al. (2016) identified three structurally-related impurities in norvancomycin, which is crucial for ensuring drug purity and safety (Jiang et al., 2016).
- Synthesis of Norvancomycin-Capped Silver Nanoparticles: Qing-shan, Jian, JinHong, & Jiacong (2007) reported the synthesis of norvancomycin-capped silver nanoparticles, showing notable antibacterial activities against E. coli, which opens up new avenues for antibacterial material development (Qing-shan, Jian, JinHong, & Jiacong, 2007).
Pharmacodynamic Modeling and Drug Analysis
- Population Pharmacokinetic and Pharmacodynamic Modeling: Zhang et al. (2008) investigated the population pharmacokinetics and pharmacodynamics of norvancomycin, providing critical insights for optimized drug regimens in different patient subgroups (Zhang et al., 2008).
- UPLC-MS/MS Method for Norvancomycin Analysis in Human Blood Plasma: Mei et al. (2018) developed a method for plasma norvancomycin analysis, aiding in the routine monitoring of this drug in blood plasma to prevent adverse drug reactions (Mei et al., 2018).
Enhancing Antibacterial Activity in Biomaterials
- Incorporation in Biomimetic HA Coatings: Pan et al. (2011) enhanced the antibacterial activity of biomimetic calcium phosphate coatings by incorporating norvancomycin, suggesting its potential in preventing post-surgical infections in orthopedics (Pan, Dong, Zhang, Nie, Zhao, & Wang, 2011).
Wirkmechanismus
The bactericidal action of Norvancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, Norvancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacteria .
Eigenschaften
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFHCJFZGXUAT-UMXPSMRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H74Cl3N9O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norvancomycin hydrochloride | |
CAS RN |
213997-73-0 | |
Record name | Norvancomycin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORVANCOMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.